molecular formula C8H5BrFN B1291824 6-Bromo-5-fluoro-1H-indole CAS No. 259860-08-7

6-Bromo-5-fluoro-1H-indole

Cat. No. B1291824
CAS RN: 259860-08-7
M. Wt: 214.03 g/mol
InChI Key: OIUXEDBYFWPCLF-UHFFFAOYSA-N
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Description

“6-Bromo-5-fluoro-1H-indole” is a compound with the molecular formula C8H5BrFN . It is an indole derivative, which is a class of compounds that contain a pyrrole ring fused to benzene . The compound has a molecular weight of 214.03 g/mol .


Molecular Structure Analysis

The molecular structure of “6-Bromo-5-fluoro-1H-indole” includes a bromine atom at the 6th position and a fluorine atom at the 5th position of the indole ring . The InChI code for the compound is InChI=1S/C8H5BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H .


Physical And Chemical Properties Analysis

“6-Bromo-5-fluoro-1H-indole” has a molecular weight of 214.03 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . Its topological polar surface area is 15.8 Ų .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 6-Bromo-5-fluoro-1H-indole, have shown potential in antiviral research . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Drug Development

6-Bromo-5-fluoro-1H-indole-3-carbonitrile, a derivative of 6-Bromo-5-fluoro-1H-indole, has been used in the development of anti-inflammatory drugs. This highlights the potential of 6-Bromo-5-fluoro-1H-indole in the field of anti-inflammatory research.

Cancer Research

6-Bromo-5-fluoro-1H-indole-3-carbonitrile is also used in cancer research. The unique properties of 6-Bromo-5-fluoro-1H-indole make it a valuable compound in the study of cancer and the development of potential treatments.

Drug Discovery

The compound ‘6-bromo-5-fluoro-1-methyl-1H-indole’, a derivative of 6-Bromo-5-fluoro-1H-indole, is used in drug discovery. Its unique properties make it valuable for various applications such as organic synthesis and the development of new drugs.

Biological Signalling

Indole is a signalling molecule produced both by bacteria and plants . As a derivative of indole, 6-Bromo-5-fluoro-1H-indole may also have potential applications in the study of biological signalling.

Industrial Applications

Indole and its derivatives have value for flavour and fragrance applications, for example, in the food industry or perfumery . 6-Bromo-5-fluoro-1H-indole, as a derivative of indole, may also have potential in these industrial applications.

Analytical Chemistry

6-Bromo-5-fluoro-1H-indole-3-carbonitrile is used as a reference standard in analytical chemistry. This suggests that 6-Bromo-5-fluoro-1H-indole could be used in the calibration and validation of analytical methods.

Production of Derived Halogenated and Oxygenated Derivatives

Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases . As a derivative of indole, 6-Bromo-5-fluoro-1H-indole may also be used in the production of these derived compounds.

Future Directions

The future directions for “6-Bromo-5-fluoro-1H-indole” could involve further exploration of its potential biological activities and therapeutic applications . Additionally, the development of efficient synthesis methods for this compound could be a focus of future research .

properties

IUPAC Name

6-bromo-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUXEDBYFWPCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624045
Record name 6-Bromo-5-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259860-08-7
Record name 6-Bromo-5-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-5-fluoroindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2 L dry round bottom flask was charged with 1-bromo-2-fluoro-4-methyl-5-nitrobenzene (24.5 g, 0.1 mol, 97%), DMF-DIPA (39 g, 0.22 mol), Et3N (16 mL, 0.11 mol) and dry DMF (100 mL). The mixture was stirred at 130° C. for 2 h. After removal of the volatiles the residue was dissolved in a mixture of toluene (650 mL) and acetic acid (390 mL) followed by addition of iron powder (55 g) and silica gel (50 g). The dark red mixture was heated to 100° C. with vigorous stirring. The dark color disappeared after refluxing for 20 min indicating completion of reaction. The mixture was then cooled to 25° C., diluted with EtOAc and filtered. The cake was washed thoroughly with EtOAc. The combined filtrates were washed with sat. aq. Na2S2O5, sat. aq. NaHCO3, and brine, dried over Na2SO4 and concentrated. The residue was purified on a silica gel column eluting with 5/1 hexanes/CH2Cl2 to provide 6-bromo-5-fluoro-1H-indole as a white crystalline solid (16.2 g, 76%).
Quantity
24.5 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF-DIPA
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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